molecular formula C11H10ClF3O2 B1320368 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride CAS No. 60626-15-5

2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride

Cat. No. B1320368
CAS RN: 60626-15-5
M. Wt: 266.64 g/mol
InChI Key: ZLMHQAGTGONDPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride involves various strategies, including the use of trifluoromethyl groups to introduce specific properties to the molecules. For instance, the synthesis of 2-diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene demonstrates the incorporation of trifluoromethyl groups into a compound that can be used for photoaffinity labeling . Similarly, optically active 2-butenolides with a trifluoromethyl group have been synthesized through enzymatic optical resolution, showcasing the use of trifluoromethyl groups in the construction of complex sugar derivatives .

Molecular Structure Analysis

The molecular structure of compounds containing trifluoromethyl groups has been extensively studied using various techniques. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was determined using X-ray crystallography and compared with computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . Additionally, the crystal structure of a related compound, 1-(dichlorophosphinyl)-2-chloro-2,2-bis(2,4,6-tri-tert-butylphenoxy)phosphazene, was examined, revealing insights into the molecular geometry influenced by bulky substituents .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds is diverse. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for novel synthetic pathways . The phenolysis of p-trichloro-n-dichlorophosphorylmonophosphazene led to geminal bis products, indicating the reactivity of phosphorus-nitrogen compounds with trifluoromethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The compound 2-diazo-3,3,3-trifluoropropionyl chloride, for example, is acid-stable and undergoes photolysis with less rearrangement compared to other diazoacyl reagents, which is significant for photoaffinity labeling applications . The spectroscopic properties of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate were compared with its quinoide form, showing solvatochromic effects and the formation of H-aggregates in polar protic solvents .

Scientific Research Applications

Applications in Membrane Conductance and Electrocatalysis

Carboxylic Acids and Muscle Chloride Channel Conductance Research by Carbonara et al. (2001) explored the effects of introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid on muscle chloride channel conductance. They found that this chemical modification impacts biological activity, with activity being influenced by the length of the alkyl chain and the introduction of a second aryloxy moiety in the side-chain (Carbonara et al., 2001).

Electrocatalytic Reduction of CO2 Nichols et al. (2018) studied an iron(III) chloride compound in the context of electrocatalysis, particularly focusing on the reduction of CO2 to formate. This process is significant in the field of sustainable chemistry, offering insights into the conversion of CO2, a greenhouse gas, into useful chemicals (Nichols et al., 2018).

Applications in Organic Synthesis and Analysis

Selective Deblocking of Propargyl Carbonates Ramesh et al. (2005) described the use of propargyloxycarbonyl chloride for protecting the hydroxyl and amino functionalities of amino alcohols and aminophenols, demonstrating its role in orthogonal protection strategies for hydroxyl and amino functionalities in synthetic chemistry (Ramesh et al., 2005).

High-Performance Liquid Chromatography (HPLC) Separation Hu et al. (2009) investigated the use of ionic liquids as mobile phase additives in HPLC for the separation of phenoxy acid herbicides and phenols, highlighting the potential of modifying ionic liquids for analytical applications in chemistry (Hu et al., 2009).

Catalysts and Chemical Transformations

Trifluoromethylation of Aryl Chlorides Cho et al. (2010) presented an efficient method for appending trifluoromethyl groups to a broad range of aryl substrates using a palladium catalyst, a process important in the synthesis of pharmaceutical and agrochemical compounds (Cho et al., 2010).

Phenoxyimidazolyl-salicylaldimine Iron Complexes Yankey et al. (2014) synthesized iron complexes that were utilized as catalysts for ethylene reactions, indicating the relevance of these compounds in catalytic processes and industrial chemistry (Yankey et al., 2014).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c1-2-9(10(12)16)17-8-5-3-4-7(6-8)11(13,14)15/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMHQAGTGONDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602807
Record name 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride

CAS RN

60626-15-5
Record name 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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